molecular formula C12H8BrClO2 B14316627 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione CAS No. 113822-91-6

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione

Cat. No.: B14316627
CAS No.: 113822-91-6
M. Wt: 299.55 g/mol
InChI Key: CGTDOQMDENWXLN-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom attached to an ethyl group at the second position, a chlorine atom at the third position, and a 1,4-dione structure on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-chloronaphthalene-1,4-dione using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the 1,4-dione structure can lead to the formation of hydroquinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-(1-substituted ethyl)-3-chloronaphthalene-1,4-dione derivatives.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Bromoethyl)naphthalene
  • 3-Chloronaphthalene-1,4-dione
  • 2-Ethyl-3-chloronaphthalene-1,4-dione

Uniqueness

2-(1-Bromoethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of bromine, chlorine, and 1,4-dione functionalities on the naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

113822-91-6

Molecular Formula

C12H8BrClO2

Molecular Weight

299.55 g/mol

IUPAC Name

2-(1-bromoethyl)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C12H8BrClO2/c1-6(13)9-10(14)12(16)8-5-3-2-4-7(8)11(9)15/h2-6H,1H3

InChI Key

CGTDOQMDENWXLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)Br

Origin of Product

United States

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